Cas no 2640892-87-9 (4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine)

4-({1-[(2,3-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine is a structurally complex heterocyclic compound featuring an azetidine core linked to a 2,3-dimethoxyphenylmethyl group and a 2-methylpyridinyloxy moiety. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The presence of both nitrogen and oxygen heteroatoms, along with aromatic and aliphatic substituents, enhances its binding versatility in molecular interactions. The compound’s rigid azetidine ring and methoxy groups may contribute to improved metabolic stability and selectivity in target engagement. Its synthetic utility lies in its modular design, enabling further derivatization for structure-activity relationship studies in drug discovery.
4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine structure
2640892-87-9 structure
Product Name:4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine
CAS No:2640892-87-9
MF:C18H22N2O3
MW:314.378884792328
CID:5316142
PubChem ID:155800549
Update Time:2025-06-09

4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2640892-87-9
    • F6709-5064
    • AKOS040717833
    • 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine
    • 4-[[1-[(2,3-Dimethoxyphenyl)methyl]-3-azetidinyl]oxy]-2-methylpyridine
    • Inchi: 1S/C18H22N2O3/c1-13-9-15(7-8-19-13)23-16-11-20(12-16)10-14-5-4-6-17(21-2)18(14)22-3/h4-9,16H,10-12H2,1-3H3
    • InChI Key: QQRQQCZFVAKDIP-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=CC(OC2CN(CC3=CC=CC(OC)=C3OC)C2)=C1

Computed Properties

  • Exact Mass: 314.16304257g/mol
  • Monoisotopic Mass: 314.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 426.4±45.0 °C(Predicted)
  • pka: 7.04±0.10(Predicted)

4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine Pricemore >>

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Additional information on 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine

Comprehensive Overview of 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine (CAS No. 2640892-87-9)

The compound 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine (CAS No. 2640892-87-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate architecture, combining an azetidine ring with a 2,3-dimethoxyphenyl group and a 2-methylpyridine moiety. This combination of functional groups suggests potential applications in drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) or kinase inhibitors, which are hot topics in modern therapeutics.

Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such hybrid molecules. Researchers are increasingly leveraging machine learning to predict the bioactivity of compounds like 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine, addressing common search queries such as "how to optimize drug-like properties" or "best scaffolds for CNS-targeting molecules." The presence of both azetidine and pyridine rings in this compound aligns with the growing demand for fragment-based drug design strategies.

The 2,3-dimethoxyphenyl subunit in this molecule is particularly noteworthy, as similar structures are found in compounds with reported neuroprotective or anti-inflammatory effects. This has led to speculation about its potential role in addressing neurodegenerative diseases, a major focus area in 2023-2024 pharmaceutical research. The methylpyridine component, meanwhile, may contribute to improved blood-brain barrier permeability, a critical factor in CNS drug development.

From a synthetic chemistry perspective, the azetidin-3-yloxy linkage in CAS No. 2640892-87-9 represents an interesting case study for click chemistry applications. This aligns with frequent searches for "bioorthogonal reactions in drug conjugation" and "spirocyclic compound synthesis." The compound's structural features make it a potential candidate for PROTAC (proteolysis-targeting chimera) development, one of the most searched topics in targeted protein degradation therapies.

Analytical characterization of 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine would likely involve advanced techniques such as LC-MS/MS and NMR spectroscopy, addressing common queries about "structural elucidation of complex heterocycles." The compound's logP and polar surface area calculations would be crucial for predicting its ADME properties, a key consideration in preclinical drug development workflows.

In the context of green chemistry initiatives, researchers might investigate sustainable synthetic routes for this molecule, responding to growing interest in "environmentally friendly heterocycle synthesis." The dimethoxyphenyl group could potentially be derived from biomass-based precursors, aligning with the pharmaceutical industry's shift toward sustainable medicinal chemistry practices.

Patent literature analysis reveals increasing interest in azetidine-containing compounds like CAS No. 2640892-87-9, particularly for orphan disease applications. This connects with trending searches about "niche therapeutic targets" and "repurposing underutilized heterocycles." The molecule's structural complexity offers multiple points for structure-activity relationship (SAR) optimization, a fundamental concept in medicinal chemistry education and research.

As the pharmaceutical industry continues to explore underexplored chemical space, compounds like 4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine represent valuable tools for chemical biology studies. Its potential interactions with epigenetic targets or ion channels could address frequent queries about "novel mechanisms of action" in drug discovery forums and academic discussions.

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